molecular formula C8H5NO B3365058 3-Ethynylisonicotinaldehyde CAS No. 1196153-32-8

3-Ethynylisonicotinaldehyde

Cat. No.: B3365058
CAS No.: 1196153-32-8
M. Wt: 131.13 g/mol
InChI Key: SCYSVFOTYOCVSA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Ethynylisonicotinaldehyde typically involves the following steps:

Chemical Reactions Analysis

3-Ethynylisonicotinaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and selectivity of the desired products.

Scientific Research Applications

3-Ethynylisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Researchers use this compound to study its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Although not used directly as a drug, it serves as a precursor in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: In industrial research, it is used to develop new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethynylisonicotinaldehyde involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

3-Ethynylisonicotinaldehyde can be compared with other similar compounds, such as:

The presence of both the ethynyl and aldehyde groups in this compound makes it unique and versatile for various chemical transformations and research applications.

Properties

IUPAC Name

3-ethynylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-7-5-9-4-3-8(7)6-10/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYSVFOTYOCVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CN=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721328
Record name 3-Ethynylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-32-8
Record name 3-Ethynylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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